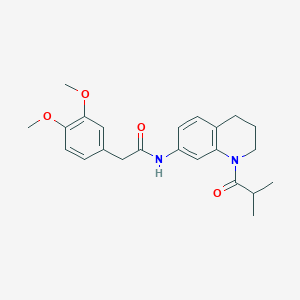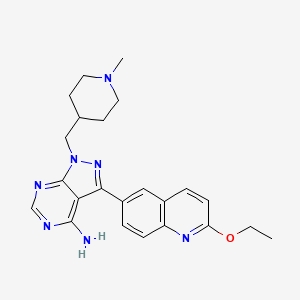
2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide” is a complex organic molecule. It contains an indolin-2-one (2-oxoindoline) moiety, which is a type of heterocyclic compound . The isopropylthio group attached to the phenyl ring suggests the presence of sulfur, which could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, while the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications
Pharmacological Research and Drug Metabolism
Research into compounds like acetaminophen (paracetamol) offers insights into drug metabolism and the genetic differences that influence individual responses to medications. For example, studies on acetaminophen metabolism highlight the complexity of its biotransformation pathways, including glucuronidation, sulfation, and oxidation, and the role of genetic factors in susceptibility to toxicity (Li-zi Zhao & G. Pickering, 2011). Such research is crucial for understanding how structural analogues, potentially including "2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide", might be metabolized and their potential therapeutic applications or risks.
Environmental Science: Adsorption and Removal of Pharmaceuticals
In environmental science, studies on the adsorptive elimination of pharmaceuticals like acetaminophen from water sources shed light on the removal strategies and the efficacy of different adsorbents (C. Igwegbe et al., 2021). Understanding these processes is essential for developing methods to mitigate the environmental impact of pharmaceuticals, which could be relevant for managing the environmental footprint of "2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide".
Analytical Chemistry: Detection and Analysis
Research on the detection, analysis, and transformation pathways of pharmaceuticals in the environment, such as acetaminophen, provides a foundation for developing analytical techniques for new compounds. Studies focusing on the degradation pathways, toxic by-products, and the biotoxicity of pharmaceuticals highlight the importance of monitoring and understanding the environmental and health impacts of these substances (Mohammad Qutob et al., 2022). This research area could inform the analytical and environmental research applications of "2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide".
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)24-16-6-3-13(4-7-16)9-18(22)20-15-5-8-17-14(10-15)11-19(23)21-17/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYKQQBWCJEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-(2-oxoindolin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2861987.png)
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)

![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)
![2-Azaspiro[3.5]nonan-7-ol;hydrochloride](/img/structure/B2861993.png)
![2-N,4-N-Bis[[2-(dimethylamino)pyridin-3-yl]methyl]-6-N-prop-2-ynyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B2861994.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)



![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

